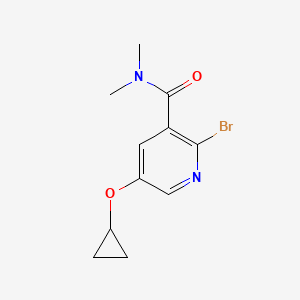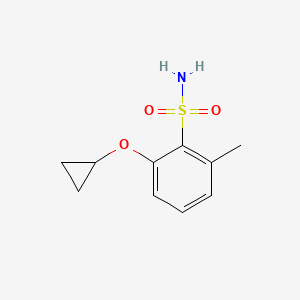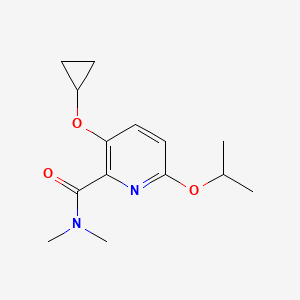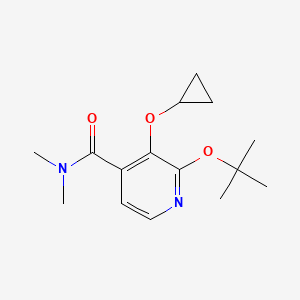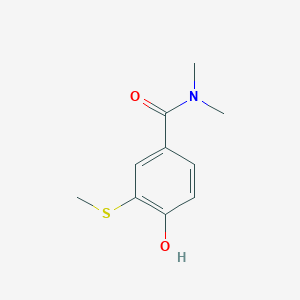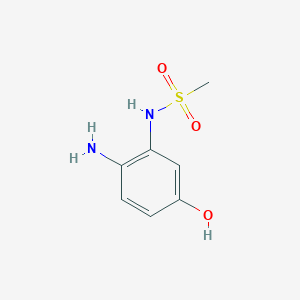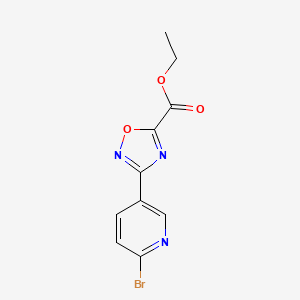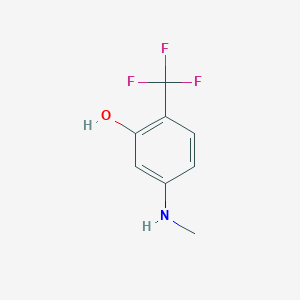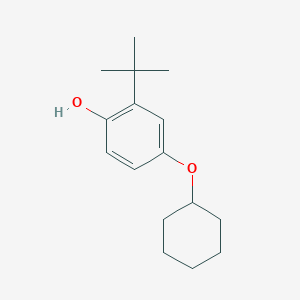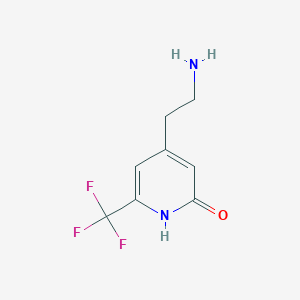
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is a chemical compound with a molecular formula of C8H10F3N2O This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or amides, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with target proteins, further influencing their function .
類似化合物との比較
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- 2-(2-Aminoethyl)-3-chloro-5-trifluoromethylpyridine
Comparison: Compared to similar compounds, 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is unique due to the position of the trifluoromethyl group on the pyridine ring. This structural difference can significantly impact its chemical reactivity and biological activity. For example, the trifluoromethyl group at the 6-position may enhance the compound’s stability and increase its binding affinity to certain molecular targets .
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-5(1-2-12)4-7(14)13-6/h3-4H,1-2,12H2,(H,13,14) |
InChIキー |
GKPWALLBPSZXKS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


